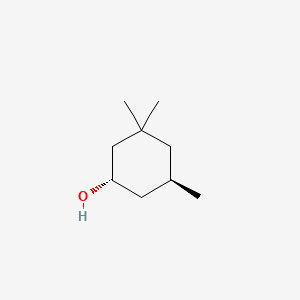

trans-3,3,5-Trimethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,5R)-3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-54-4 | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stereochemical Architecture of 3,3,5-Trimethylcyclohexanol: Conformation, Synthesis, and Characterization

Executive Summary

3,3,5-Trimethylcyclohexanol exists as two diastereomers—cis and trans—defined by the relative stereochemistry of the hydroxyl group at C1 and the methyl group at C5. While often encountered as a mixture in industrial grade solvents or fragrance precursors, the pure isomers exhibit distinct thermodynamic stabilities and pharmacological profiles.

This guide dissects the conformational analysis of these isomers, demonstrating why the cis-isomer (equatorial -OH) is the thermodynamic sink, while the trans-isomer (axial -OH) is the kinetic product of hydride reduction. We provide validated protocols for stereoselective synthesis and definitive analytical characterization (NMR/GC) required for pharmaceutical quality control, particularly for derivatives like Cyclandelate.

Structural Fundamentals & Conformational Analysis

The Stereochemical Definitions

In the context of 3,3,5-trimethylcyclohexanol, the descriptors cis and trans refer to the geometric relationship between the hydroxyl group at C1 and the methyl group at C5 .

-

Cis-Isomer: The C1-OH and C5-Me groups are on the same face of the ring.

-

Trans-Isomer: The C1-OH and C5-Me groups are on opposite faces of the ring.

Conformational Locking

The cyclohexane ring is conformationally "anchored" by the C5-methyl group. Placing the C5-methyl in an axial position incurs a 1,3-diaxial penalty of approximately 1.7 kcal/mol. Consequently, the ring predominantly adopts the chair conformation where the C5-methyl is equatorial .

This anchoring effect dictates the orientation of the hydroxyl group:

-

Cis-3,3,5-Trimethylcyclohexanol (Thermodynamic Product):

-

With C5-Me equatorial, the cis relationship forces the C1-OH to also be equatorial .

-

Stability: High.[1] All substituents (except the unavoidable C3-axial methyl) are equatorial or pseudo-equatorial.

-

-

Trans-3,3,5-Trimethylcyclohexanol (Kinetic Product):

-

With C5-Me equatorial, the trans relationship forces the C1-OH to be axial .

-

Stability: Low. The axial hydroxyl group suffers a severe 1,3-diaxial interaction with the axial methyl group at C3. This steric clash (often called a syn-axial interaction) significantly destabilizes this conformer.

-

Visualization of Steric Interactions

Figure 1: Conformational energy landscape showing the destabilizing 1,3-diaxial interaction in the trans-isomer.

Stereoselective Synthesis Protocols

The synthesis of a specific isomer depends entirely on the mechanism of the reduction step starting from 3,3,5-trimethylcyclohexanone (Dihydroisophorone).

Kinetic Control: Synthesis of Trans-Isomer

Reagent: Sodium Borohydride (NaBH

Mechanism: Hydride reagents attack the carbonyl carbon from the least hindered face. In 3,3,5-trimethylcyclohexanone, the axial face is sterically shielded by the axial methyl group at C3. Therefore, the hydride attacks from the equatorial face .

-

Equatorial Attack

pushes the oxygen Axial . -

Result: Predominantly this compound (Axial OH).

Protocol 1: NaBH

-

Dissolution: Dissolve 3,3,5-trimethylcyclohexanone (10 mmol) in Methanol (30 mL) at 0°C.

-

Addition: Add NaBH

(15 mmol) portion-wise over 15 minutes to control H -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Add saturated NH

Cl solution. -

Workup: Extract with Et

O, dry over MgSO -

Yield: ~95% conversion. Ratio: ~80:20 (trans:cis).

Thermodynamic Control: Synthesis of Cis-Isomer

Reagent: Sodium in Ethanol (Dissolving Metal) or Meerwein-Ponndorf-Verley (MPV) Reduction.

Mechanism: These methods allow for equilibration of the intermediate alkoxide or proceed via a transition state that resembles the stable product. The system seeks the lowest energy conformation (Equatorial OH).

Protocol 2: Modified MPV Reduction (Thermodynamic)

-

Setup: Mix 3,3,5-trimethylcyclohexanone (10 mmol) with Aluminum Isopropoxide (12 mmol) in anhydrous Isopropanol (50 mL).

-

Reflux: Heat to reflux. Distill off the acetone formed to drive the equilibrium.

-

Duration: Reflux for 8–12 hours.

-

Workup: Hydrolyze with dilute HCl, extract with ether.

-

Result: Predominantly cis-3,3,5-trimethylcyclohexanol (Equatorial OH).

Synthesis Pathway Diagram

Figure 2: Divergent synthetic pathways controlled by reagent selection.

Analytical Characterization

Distinguishing the isomers requires observing the coupling constants (

Proton NMR ( H-NMR)

-

Cis-Isomer (Equatorial OH

Axial H1):-

The C1 proton is Axial .

-

It has axial-axial coupling with the C2-axial proton and C6-axial proton.

-

Signal: Broad multiplet (often a triplet of triplets).

-

Coupling Constant (

): Large ( -

Shift: Typically shielded (upfield) relative to the trans isomer.

-

-

Trans-Isomer (Axial OH

Equatorial H1):-

The C1 proton is Equatorial .

-

It has only equatorial-axial and equatorial-equatorial couplings.

-

Signal: Narrow multiplet (broad singlet or quintet).

-

Coupling Constant (

): Small ( -

Shift: Typically deshielded (downfield) due to the anisotropy of the ring C-C bonds.

-

Physical Properties Table

| Property | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic) |

| OH Orientation | Equatorial | Axial |

| C1-H Orientation | Axial | Equatorial |

| Melting Point | 37.3°C (Solid) | < 25°C (Liquid/Low melt) |

| CAS Number | 933-48-2 | 767-54-4 |

| NMR H1 Signal | Broad (Large | Narrow (Small |

| Relative Stability | More Stable | Less Stable (~1.0 kcal/mol higher) |

Industrial Application: Cyclandelate

The drug Cyclandelate (vasodilator) is the mandelic acid ester of 3,3,5-trimethylcyclohexanol.[2]

-

Stereochemical Impact: While commercial Cyclandelate is often a mixture of stereoisomers, the cis-isomer (derived from the stable alcohol) generally offers better crystallinity for purification.

-

Synthesis Implication: If a specific isomer of Cyclandelate is required for a study, the alcohol precursor must be purified before esterification, as separating the diastereomeric esters is significantly more difficult.

References

-

NIST Chemistry WebBook. "Cyclohexanol, 3,3,5-trimethyl-, cis-." National Institute of Standards and Technology. [Link]

- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. John Wiley & Sons.

-

PubChem. "3,3,5-Trimethylcyclohexanol Compound Summary." National Center for Biotechnology Information. [Link][3]

- Ashraf Wilsily, et al. "Stereoselective Reduction of Substituted Cyclohexanones." Organic Syntheses, 2008, 85, 64-71. (Methodology for stereoselective reduction).

Sources

Solubility Profile & Physicochemical Characterization of trans-3,3,5-Trimethylcyclohexanol

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4) serves as a critical intermediate in the synthesis of vasoactive pharmaceuticals (e.g., Cyclandelate) and UV-filtering agents (e.g., Homosalate). As a saturated cyclic alcohol with a sterically hindered hydroxyl group, its solubility behavior is governed by a delicate balance between its lipophilic trimethylcyclohexyl scaffold and its hydrophilic hydroxyl moiety.

This guide provides a definitive technical analysis of its solubility across aqueous and organic matrices. It moves beyond basic data listing to explain the thermodynamic drivers of dissolution—specifically focusing on the compound's low melting point (~37°C) and its implications for solvent selection in process chemistry and formulation.

Molecular Architecture & Physicochemical Profile[1]

To predict solubility behavior, one must first understand the solute's structural constraints. This compound exists as a chair conformer where the bulky methyl groups dictate the orientation of the hydroxyl group.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₉H₁₈O (MW: 142.24 g/mol ) | Low MW facilitates permeation but limits lattice energy. |

| Stereochemistry | trans-isomer (axial/equatorial OH dependence) | The trans isomer typically exhibits higher lattice stability than the cis form, yet both have low melting points. |

| Melting Point | 30°C – 37°C (Solid/Liquid transition) | Critical: The compound is a "soft solid." Near physiological temperature, the crystal lattice breaks down, leading to miscibility or extremely high solubility in compatible organic solvents. |

| Lipophilicity (LogP) | 2.6 (Exp/Calc range: 2.2 – 2.8) | Indicates preferential partitioning into lipid bilayers and non-polar solvents. |

| Water Solubility | ~1.8 g/L (approx. 12.6 mM) | Low. The hydrophobic effect of the trimethylcyclohexyl ring overwhelms the hydrogen-bonding capacity of the single -OH group. |

| H-Bonding | 1 Donor, 1 Acceptor | Capable of H-bonding with water/alcohols, but sterically hindered by C3/C5 methyls. |

Solubility Thermodynamics: The Mechanism of Dissolution

The dissolution of this compound is thermodynamically distinct due to its proximity to the melting point.

-

In Water (Hydrophobic Effect): The dissolution is entropically unfavorable (

) due to the ordering of water molecules around the hydrophobic alkyl ring (iceberg effect). The enthalpy of hydration ( -

In Organic Solvents (Lattice Energy vs. Solvation): Because the melting point is low (~37°C), the crystal lattice energy (

) is small. Consequently, minimal solvation energy is required to break the solute-solute interactions. This results in very high solubility in solvents that can interact via van der Waals forces (hydrocarbons) or dipole-dipole interactions (ethers/esters).

Visualization: Solvation Thermodynamics

Figure 1: Thermodynamic pathways for the dissolution of this compound. The low enthalpy of fusion facilitates transition to organic solution.

Comparative Solubility Matrix

The following data summarizes the solubility profile based on polarity and functional group interaction.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Aqueous | Water (pH 7) | Low (~1.8 g/L) | Limited by the large hydrophobic surface area of the trimethylcyclohexyl ring. |

| Alcohols | Ethanol, Methanol, IPA | High / Miscible | "Like dissolves like." The hydroxyl group participates in H-bonding while the alkyl chain interacts with the solvent's organic backbone. |

| Hydrocarbons | Heptane, Hexane | High | Excellent van der Waals compatibility. Often used for recrystallization (cooling induces precipitation). |

| Ethers | Diethyl Ether, THF | High | Strong dipole interactions with the alcohol proton. THF is a preferred solvent for hydrogenation synthesis. |

| Ketones | Acetone, MEK | High | Good solvency; the carbonyl oxygen accepts H-bonds from the cyclohexanol hydroxyl. |

| Chlorinated | Dichloromethane (DCM) | High | Excellent general solvent for lipophilic alcohols. |

| Polar Aprotic | DMSO | Soluble (>100 mg/mL) | Used for biological assays. High solubility due to strong H-bond acceptance by sulfoxide. |

Experimental Protocol: Self-Validating Solubility Determination

Challenge: Because this compound melts near 37°C, standard gravimetric methods can fail if the friction of stirring generates enough heat to melt the solid, causing "oiling out" (formation of a second liquid phase) rather than true dissolution.

Method: Isothermal Shake-Flask with GC-FID Quantification.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add excess solid this compound to the solvent in a borosilicate glass vial.

-

Validation Check: Ensure solid persists at the bottom. If it forms a liquid droplet at the bottom, the temperature is too high or the solvent is incompatible (phase separation).

-

-

Equilibration (The Critical Control):

-

Place vials in a temperature-controlled orbital shaker set to 25.0°C ± 0.1°C (well below the 37°C melting point).

-

Agitate at 200 RPM for 24–48 hours.

-

Why: This ensures thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.

-

-

Phase Separation:

-

Stop agitation and allow solids to settle for 1 hour.

-

Filtration: Using a pre-warmed glass syringe, filter the supernatant through a 0.45 µm PTFE filter (hydrophobic filter prevents water adsorption, though compatible with organics).

-

Validation: Discard the first 20% of the filtrate to account for filter adsorption saturation.

-

-

Quantification (GC-FID):

-

Dilute the filtrate with an internal standard solution (e.g., n-Decanol in Ethanol).

-

Analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Column: DB-Wax or HP-5 (Polar or Non-polar).

-

Detection: FID is ideal for volatile alcohols lacking strong UV chromophores.

-

Visualization: Experimental Workflow

Figure 2: Workflow for accurate solubility determination of low-melting solids.

Applications in Drug Development & Synthesis

1. Synthesis of Cyclandelate: this compound is esterified with mandelic acid to produce Cyclandelate.[1]

-

Solvent Choice: The reaction is typically performed in toluene or benzene (historical) with acid catalysis. The high solubility of the alcohol in these non-polar solvents facilitates the removal of water (azeotropic distillation) to drive the esterification equilibrium forward.

2. Purification & Crystallization: Separating the cis and trans isomers often exploits their solubility differences in hydrocarbons (e.g., pentane, hexane) at low temperatures.

-

Protocol: Dissolve the mixture in warm hexane. Cool slowly to 0°C or -10°C. The trans isomer (often higher melting or less soluble in cold alkanes depending on specific lattice packing) may crystallize out, while the cis isomer remains in the mother liquor.

3. Formulation (Topical/Transdermal): Due to its LogP of 2.6, the compound is an excellent permeation enhancer candidate. It is soluble in propylene glycol and ethanol , common vehicles for transdermal patches or gels.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

-

Bell, G. D., et al. (1984). "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis, bile flow and biliary lipid secretion in the rat."[2] British Journal of Pharmacology, 81(1), 183–187.[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3,3,5-trimethylcyclohexanol. Retrieved from [Link] (General landing for CAS 116-02-9).

-

NIST Chemistry WebBook. Cyclohexanol, 3,3,5-trimethyl-, trans-. SRD 69. Retrieved from [Link]

Sources

Odor Profile & Pharmacodynamics: trans-3,3,5-Trimethylcyclohexanol vs. (-)-Menthol

Executive Summary

This technical guide provides a rigorous comparative analysis of (-)-Menthol (the gold standard for trigeminal cooling) and trans-3,3,5-trimethylcyclohexanol (a structural analog often utilized as a functional precursor or cost-effective extender).[1]

While both molecules share a cyclohexane scaffold and activate the TRPM8 (Transient Receptor Potential Melastatin 8) cation channel, their sensory profiles diverge significantly due to steric differences at the C3 and C5 positions. (-)-Menthol exhibits a clean, sweet, cooling profile, whereas this compound presents a "hybrid" profile characterized by camphoraceous, woody, and musty notes overlaying a weaker cooling signal.[1]

This guide details the Structure-Odor Relationships (SOR) , TRPM8 activation kinetics , and validated experimental protocols for distinguishing these compounds in a laboratory setting.[1]

Molecular Architecture & Stereochemistry

The olfactory and trigeminal distinctions between these two molecules are rooted in their stereochemical conformation.[1] The "cooling" sensation is a result of a specific "lock-and-key" fit within the transmembrane domain of the TRPM8 channel.[1]

Comparative Structural Analysis

| Feature | (-)-Menthol | This compound |

| IUPAC Name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol | 3,3,5-trimethylcyclohexan-1-ol |

| Key Substituents | C2-Isopropyl (Equatorial), C5-Methyl (Equatorial) | C3-Gem-dimethyl, C5-Methyl |

| Hydroxyl Position | Equatorial (critical for H-bonding) | Equatorial (in trans isomer) |

| Steric Bulk | High at C2 (Isopropyl) | High at C3 (Gem-dimethyl) |

| Conformation | Chair (stable) | Chair (distorted by 1,3-diaxial interactions) |

The "Gem-Dimethyl" Effect

In this compound, the presence of two methyl groups on the same carbon (C3) creates significant steric hindrance.[1] Unlike the flexible isopropyl group of menthol, which fits deeply into the TRPM8 hydrophobic pocket, the rigid gem-dimethyl group of 3,3,5-TMCH prevents the molecule from achieving the optimal binding affinity required for potent cooling. This steric clash is also responsible for the shift in odor perception from "fresh mint" to "camphor/wood," as the molecule begins to cross-activate olfactory receptors (ORs) associated with borneol and camphor.

Sensory Pharmacology: TRPM8 Activation[1][5][6]

The primary mechanism for the "cooling" sensation is the allosteric modulation of the TRPM8 channel.

Mechanism of Action

Both ligands function as gating modifiers .[1] They bind to the voltage-sensing domain (VSD) of the TRPM8 channel, shifting the voltage activation curve toward physiological membrane potentials. This allows Ca²⁺ influx at room temperature.[1]

Signaling Pathway Visualization

Figure 1: Signal transduction pathway for TRPM8-mediated cooling sensation.[1] Both analytes follow this pathway, but with differing efficacy (Emax) and potency (EC50).[2]

Odor Profile Analysis

While pharmacologically similar, the olfactory profiles differ significantly.[1] This data is synthesized from consensus gas chromatography-olfactometry (GC-O) panels.[1]

Comparative Sensory Table

| Attribute | (-)-Menthol | This compound |

| Primary Descriptor | Minty, Fresh | Camphoraceous, Chemical |

| Secondary Notes | Sweet, Cooling, Phenolic (trace) | Musty, Woody, Earthy |

| Cooling Intensity | High (Sharp onset) | Moderate (Slower onset) |

| Trigeminal Effect | Clean cold | Cold with slight "stinging" or numbing |

| Tenacity | Moderate (volatile) | Moderate-High (due to molecular weight/structure) |

| Threshold (Air) | ~190 ppb | ~400-600 ppb (Estimated) |

The "Musty" Deviation

The this compound isomer is frequently described as "musty" or "cellar-like."[1] This is a critical quality control marker. If a "menthol" supply smells earthy or woody, it may indicate contamination with trimethylcyclohexanol isomers or improper synthesis from isophorone.[1]

Experimental Protocols

To validate these profiles in a research setting, two distinct protocols are required: GC-O for odor characterization and Ratiometric Calcium Imaging for TRPM8 potency.[1]

Protocol A: Gas Chromatography-Olfactometry (GC-O)

Objective: To isolate and describe the specific odor contribution of the trans isomer.[1]

Reagents:

-

Internal Standard: n-Alkanes (C8-C20) for Retention Index (RI) calculation.[1]

-

Solvent: Dichloromethane (High Purity).[1]

Workflow:

-

Sample Prep: Dilute trans-3,3,5-TMCH to 100 ppm in Dichloromethane.

-

Injection: 1 µL splitless injection at 250°C.

-

Column: DB-Wax (Polar) or DB-5 (Non-polar).[1] Note: DB-Wax is preferred for alcohol separation.[1]

-

Detection: Split the effluent 1:1 between the Mass Spectrometer (MS) and the Olfactory Detection Port (ODP).

-

Panel: Three trained assessors sniff the ODP.

-

Data Recording: Assessors record onset time, intensity (0-10 scale), and descriptors.

Visualization of GC-O Workflow:

Figure 2: GC-O workflow ensuring simultaneous chemical identification and sensory evaluation.[1]

Protocol B: Ratiometric Calcium Imaging (TRPM8 Potency)

Objective: To determine the EC50 of the analyte compared to Menthol.

Materials:

-

Cell Line: HEK293 stably expressing human TRPM8.[1]

-

Dye: Fura-2 AM (Ratiometric calcium indicator).[1]

-

Buffer: HBSS with 20mM HEPES (pH 7.4).

Step-by-Step Methodology:

-

Loading: Incubate HEK293-TRPM8 cells with 2 µM Fura-2 AM for 30 minutes at 37°C.

-

Wash: Wash cells 3x with HBSS to remove extracellular dye.[1] Allow de-esterification for 20 minutes.

-

Baseline: Measure fluorescence ratio (F340/F380) for 60 seconds to establish baseline Ca²⁺.

-

Application: Perfusion of trans-3,3,5-TMCH (concentration range: 1 µM to 1 mM).[1]

-

Control: Run parallel wells with (-)-Menthol (0.1 µM to 100 µM).[1]

-

-

Measurement: Record the peak change in ratio (ΔRatio).

-

Analysis: Fit data to the Hill Equation to derive EC50.

Expected Results:

Applications & Conclusion

Why use this compound? Despite its lower cooling potency and "musty" off-notes, 3,3,5-TMCH is valuable in:

-

Functional Perfumery: Where the "camphoraceous" note is desired (e.g., medicated balms, pine accords).[1]

-

Cost Reduction: As a partial extender for menthol in non-oral care applications (e.g., shower gels) where the precise "mint" profile is less critical.[1]

-

Synthesis: As a precursor for more complex cooling agents (e.g., homomenthyl salicylate).[1]

Final Verdict: Researchers must treat this compound not as a direct substitute for menthol, but as a distinct pharmacological entity.[1] Its steric bulk reduces TRPM8 affinity, resulting in a higher activation threshold and a sensory profile shifted toward the woody/camphoraceous spectrum.

References

-

Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay.[1] British Journal of Pharmacology.[3] Link

-

Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action.[1] Leffingwell & Associates.[1] Link

-

Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[1] Monograph: 3,3,5-Trimethylcyclohexanol. Link

-

McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.[1] Nature. Link

-

PubChem Compound Summary. 3,3,5-Trimethylcyclohexanol.[1][4][5] National Center for Biotechnology Information. Link[3]

Sources

- 1. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 5. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

trans-3,3,5-trimethylcyclohexanol molecular weight and density

Executive Summary

trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4) is a critical cycloaliphatic alcohol intermediate used primarily in the synthesis of vasoactive pharmaceuticals (e.g., Cyclandelate), UV absorbers (Homosalate), and fragrance ingredients (Homomenthol).[1][2] Unlike its commercial grade counterpart—which exists as a liquid isomeric mixture—the pure trans-isomer is a crystalline solid at room temperature, presenting unique challenges in rheology, dosing, and stereochemical verification.

This technical guide provides a definitive physicochemical profile, validated synthesis protocols, and analytical frameworks to ensure the integrity of this material in drug development and industrial applications.

Part 1: Physicochemical Profile & Thermodynamics

The distinction between the cis and trans isomers is non-trivial. In the 3,3,5-trimethylcyclohexane system, the stereochemistry is defined by the relationship between the hydroxyl group at C1 and the methyl group at C5.

Critical Data Table: this compound

| Property | Value | Condition/Note |

| Molecular Weight | 142.24 g/mol | Calculated ( |

| CAS Number | 767-54-4 | Specific to trans-isomer |

| Physical State | Crystalline Solid | At 25°C (Pure form) |

| Melting Point | 56.0 – 59.0 °C | Sharp melt indicates high stereopurity |

| Boiling Point | 76 °C | @ 10 mmHg (Reduced pressure) |

| Density (Solid) | ~0.90 ± 0.05 g/cm³ | Predicted crystal density |

| Density (Melt) | 0.86 g/cm³ | At 60°C (Liquid phase) |

| Solubility | < 1.8 g/L in Water | Soluble in EtOH, Et₂O, Toluene |

Technical Note on Density: Researchers often cite the density of the commercial mixture (0.878 g/mL at 20°C). Do not apply this value to the pure trans-isomer. At standard laboratory temperature (25°C), the trans-isomer is a solid; volumetric dosing must be performed either gravimetrically or by heating the material above 60°C to measure the melt density.

Part 2: Stereochemical Analysis & Stability

Understanding the conformational landscape is essential for controlling reactivity.

-

Conformation: The 3,3,5-trimethylcyclohexane ring is locked in a chair conformation by the bulky gem-dimethyl group at C3.

-

Isomerism:

-

C5-Methyl: Preferentially equatorial to minimize 1,3-diaxial interactions.

-

trans-Isomer (CAS 767-54-4): The C1-OH and C5-Me are on opposite sides of the ring plane. If C5-Me is equatorial, the C1-OH is axial .

-

cis-Isomer (CAS 933-48-2): The C1-OH and C5-Me are on the same side. If C5-Me is equatorial, the C1-OH is equatorial .

-

-

Thermodynamics: The cis-isomer (diequatorial) is generally the thermodynamic product. The trans-isomer (axial OH) is the kinetic product often obtained via specific reduction methods or separated via crystallization due to its higher melting point (58°C vs 37°C for cis).

Part 3: Synthesis & Purification Protocols

The following workflow describes the conversion of Isophorone to pure this compound.

Protocol A: Catalytic Hydrogenation & Reduction

Reagents: Isophorone,

-

Step 1: Hydrogenation to Dihydroisophorone

-

Charge a high-pressure autoclave with Isophorone and Raney Nickel (5% w/w).

-

Pressurize with

to 50 bar; heat to 120°C. -

Mechanism: Selective hydrogenation of the

-unsaturated double bond. -

QC Check: Monitor disappearance of alkene stretch (

) via IR. -

Yield: ~95% 3,3,5-trimethylcyclohexanone.[3]

-

-

Step 2: Stereoselective Reduction

-

Dissolve ketone in Methanol at 0°C.

-

Slowly add

(0.5 equiv). -

Stereochemistry Control: Hydride attack occurs preferentially from the less hindered face. However, to maximize the trans (axial OH) content, bulky reducing agents like L-Selectride can be used to force equatorial attack, pushing the OH to the axial position.

-

Standard

Result: Yields a mixture (~60:40 to 80:20 cis:trans).

-

-

Step 3: Purification of trans-Isomer

-

Distillation: The isomers have close boiling points, making fractional distillation difficult.

-

Crystallization (Recommended):

-

Dissolve the crude mixture in minimal hot hexane or petroleum ether.

-

Cool slowly to 0°C.

-

The trans-isomer (MP 58°C) crystallizes preferentially over the cis-isomer (MP 37°C).

-

Filter and wash with cold pentane.

-

-

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for synthesis and isolation, ensuring the correct isomer is identified.

Figure 1: Synthetic pathway and purification logic for isolating this compound.

Part 5: Analytical Validation (Self-Validating Protocol)

To ensure the material is the correct isomer before use in downstream API synthesis:

-

Melting Point Check:

-

If the sample is liquid at 25°C, it is either the cis-isomer or a mixture.

-

If the sample is a white solid melting >55°C, it is the trans-isomer .

-

-

NMR Validation (

-NMR,-

Focus on the H1 carbinol proton (CH-OH).

-

Axial Proton (cis-isomer): Appears as a broad multiplet (tt) at

~3.9 ppm with large coupling constants ( -

Equatorial Proton (trans-isomer): Appears as a narrower multiplet (mostly

and -

Note: The trans-isomer (axial OH) has an equatorial proton.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Cyclohexanol, 3,3,5-trimethyl-, trans-. Retrieved from [Link]

Sources

A Technical Guide to the History and Discovery of Dihydroisophorol Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydroisophorol, systematically known as 3,3,5-trimethylcyclohexanol, is a saturated cyclic alcohol with a notable history intertwined with the development of synthetic organic chemistry and analytical instrumentation. Its existence as two distinct diastereomers, cis and trans, has presented both challenges and opportunities in chemical synthesis and characterization. This in-depth technical guide provides a comprehensive overview of the historical discovery, synthesis, and evolving analytical methodologies for the isomers of dihydroisophorol. We will explore the early industrial preparations, the gradual understanding of its stereochemistry, and the advent of powerful analytical techniques that have enabled the precise separation and characterization of these isomers. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the foundational work and modern practices concerning dihydroisophorol and its isomers.

Introduction: The Significance of Dihydroisophorol and Its Isomeric Nature

Dihydroisophorol, also known by trivial names such as homomenthol, is a versatile chemical intermediate with applications in the fragrance industry and as a precursor for the synthesis of various organic compounds.[1] The core of its chemical interest lies in its stereoisomerism. The cyclohexane ring, with substituents at the 1 and 5 positions, gives rise to two diastereomers: cis-3,3,5-trimethylcyclohexanol and trans-3,3,5-trimethylcyclohexanol. These isomers, possessing the same molecular formula and connectivity, exhibit distinct physical properties and spatial arrangements of their constituent atoms.

The differentiation and selective synthesis of these isomers are crucial, as their stereochemistry can significantly influence the properties and biological activity of downstream products. This guide will trace the historical path of discovery, from the initial synthesis of mixtures to the sophisticated methods now available for obtaining stereochemically pure isomers.

Early History: The Emergence of Dihydroisophorol and the First Hints of Isomerism

The story of dihydroisophorol is intrinsically linked to its precursor, isophorone. The industrial-scale production of isophorone, a derivative of acetone, paved the way for the synthesis of its hydrogenated products.[2] One of the earliest documented forays into the synthesis of 3,3,5-trimethylcyclohexanol for industrial purposes is detailed in a 1953 patent.[3] This patent describes the hydrogenation of isophorone and makes a pivotal observation: the existence of two distinct isomeric forms of the final product, characterized by different melting points of approximately 58 °C and 37 °C.[3]

Interestingly, the patent acknowledges the uncertainty at the time regarding the precise assignment of the cis and trans configurations to these isomers.[3] This highlights the analytical challenges of the era, where definitive stereochemical assignments for cyclic compounds were not yet routine. The primary focus of this early work was on developing a process to manufacture 3,3,5-trimethylcyclohexanol enriched in the higher-melting isomer, indicating an early recognition of the differing properties of the isomers and the desirability of controlling the isomeric composition.[3]

The Evolution of Synthetic Strategies: From Isomeric Mixtures to Stereoselective Control

The initial syntheses of dihydroisophorol typically involved the catalytic hydrogenation of isophorone, which often yielded a mixture of the cis and trans isomers. The ratio of these isomers was found to be highly dependent on the choice of catalyst and reaction conditions.

Catalytic Hydrogenation of Isophorone: A Workhorse with Stereochemical Nuances

The hydrogenation of isophorone can proceed through two main pathways: the reduction of the carbon-carbon double bond to yield 3,3,5-trimethylcyclohexanone (dihydroisophorone ketone), followed by the reduction of the carbonyl group to the corresponding alcohol, or the direct reduction of both functionalities. The stereochemical outcome of the alcohol formation is a key consideration.

Studies have explored a wide range of catalysts for this transformation, including both noble metals (e.g., palladium, platinum, rhodium, and ruthenium) and non-noble metals (e.g., Raney nickel).[2][4][5] The choice of catalyst, support, and solvent can significantly influence the selectivity towards the ketone intermediate and the final diastereomeric ratio of the alcohol.[2] For instance, certain solvents like tetrahydrofuran (THF) have been shown to inhibit the further hydrogenation of the ketone, allowing for its isolation in high yield.[2] Conversely, protic solvents such as methanol and ethanol can promote the formation of the alcohol.[2]

The following diagram illustrates the general synthetic pathway from isophorone to the dihydroisophorol isomers.

Caption: Synthetic pathway from isophorone to dihydroisophorol isomers.

Stereoselective Synthesis: The Quest for Isomerically Pure Compounds

A significant advancement in the synthesis of dihydroisophorol isomers came with the development of methods for their stereoselective preparation and resolution. A landmark 1975 paper by Allinger and Riew described the synthesis and resolution of cis-(−)- and cis-(+)-3,3,5-trimethylcyclohexanol. This work provided a pathway to obtaining enantiomerically pure forms of the cis isomer, a critical step for more advanced applications and for unequivocally determining the properties of a single stereoisomer.

The Dawn of Modern Analytical Techniques: Separating and Characterizing the Isomers

The ability to distinguish between and isolate the cis and trans isomers of dihydroisophorol has evolved in tandem with advancements in analytical chemistry.

Gas Chromatography (GC): An Early Tool for Isomer Separation

Gas chromatography emerged as a powerful technique for the separation of volatile compounds, including isomers. The subtle differences in the physical properties of the cis and trans isomers of dihydroisophorol, such as their boiling points and interactions with the stationary phase of the GC column, allowed for their separation and quantification. Early GC methods likely utilized packed columns with various stationary phases. The development of high-resolution capillary columns further enhanced the separation efficiency, enabling more accurate determination of isomeric ratios. Chiral GC columns, with stationary phases containing chiral selectors, have also been employed for the separation of the enantiomers of each diastereomer.[6][7][8]

Table 1: Physical Properties of Dihydroisophorol Isomers

| Property | cis-3,3,5-Trimethylcyclohexanol | This compound | Mixture of Isomers |

| CAS Number | 933-48-2[9] | 767-54-4[9] | 116-02-9[10] |

| Melting Point | ~37 °C[3] | ~58 °C[3] | 30-32 °C[10] |

| Boiling Point | Not specified | Not specified | 193-196 °C[10] |

| Density | Not specified | Not specified | 0.86 g/cm³[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure

The advent of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized the field of structural organic chemistry. For cyclic molecules like dihydroisophorol, ¹H and ¹³C NMR spectroscopy provided a direct means to probe the stereochemical relationship between the substituents.

The key to distinguishing the cis and trans isomers lies in the analysis of the chemical shifts and coupling constants of the protons on the cyclohexane ring. In the more stable chair conformation, a substituent can occupy either an axial or an equatorial position. The orientation of the hydroxyl group and the methyl group at the 5-position relative to each other is fixed in each isomer.

-

In the trans isomer, one substituent is in an axial position while the other is in an equatorial position (in the most stable chair conformation).

-

In the cis isomer, both substituents are either axial or both are equatorial.

The coupling constants between adjacent protons, governed by the Karplus relationship, are highly dependent on the dihedral angle between them.[11] This allows for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial couplings, providing definitive evidence for the stereochemical assignment of the isomers.[11][12][13] Low-temperature NMR studies can even "freeze out" the chair-chair interconversion, allowing for the direct observation of individual conformers.

The following diagram illustrates a typical analytical workflow for the characterization of dihydroisophorol isomers.

Caption: Analytical workflow for dihydroisophorol isomers.

Experimental Protocols: A Glimpse into Historical and Modern Methodologies

To provide a practical context, this section outlines exemplary experimental protocols for the synthesis and analysis of dihydroisophorol isomers, drawing from historical accounts and modern practices.

Synthesis of Dihydroisophorol via Hydrogenation of Isophorone (Adapted from historical methods)

Objective: To synthesize a mixture of cis- and this compound by the catalytic hydrogenation of isophorone.

Materials:

-

Isophorone

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

High-pressure autoclave

-

Hydrogen gas source

Procedure:

-

In a high-pressure autoclave, a solution of isophorone in ethanol is prepared.

-

A catalytic amount of Raney Nickel is carefully added to the solution under an inert atmosphere.

-

The autoclave is sealed and purged several times with hydrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).

-

The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

-

The progress of the reaction is monitored by measuring the uptake of hydrogen.

-

Once the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-dihydroisophorol.

Causality of Experimental Choices:

-

Raney Nickel: A commonly used and relatively inexpensive hydrogenation catalyst.

-

Ethanol: A protic solvent that can facilitate the reduction of the carbonyl group.

-

High Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the hydrogenation of the aromatic ring and the carbonyl group.

Gas Chromatographic Separation of Dihydroisophorol Isomers

Objective: To separate and quantify the cis and trans isomers of dihydroisophorol in a mixture.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17)

Procedure:

-

Prepare a dilute solution of the dihydroisophorol isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

Set the GC operating conditions:

-

Injector temperature: e.g., 250 °C

-

Detector temperature: e.g., 270 °C

-

Oven temperature program: e.g., start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier gas flow rate (e.g., helium): set to an optimal linear velocity.

-

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Record the chromatogram. The two isomers will elute at different retention times.

-

The relative peak areas can be used to determine the isomeric ratio.

Self-Validating System:

-

The retention times of the isomers should be reproducible across multiple injections.

-

Spiking the sample with pure standards of the cis and trans isomers (if available) can confirm the peak assignments.

Conclusion

The history of the discovery and characterization of dihydroisophorol isomers is a compelling narrative that mirrors the broader advancements in organic synthesis and analytical science. From the early industrial syntheses that first hinted at the existence of these stereoisomers to the sophisticated spectroscopic and chromatographic techniques that now allow for their routine separation and definitive structural elucidation, the journey has been one of increasing precision and understanding. For researchers and professionals in the chemical and pharmaceutical sciences, a deep appreciation of this history provides a valuable context for the ongoing development of stereoselective synthetic methods and the critical importance of isomeric purity in chemical applications.

References

-

Study on the selective hydrogenation of isophorone. RSC Advances, 2021. Available at: [Link]

-

3,3,5-Trimethylcyclohexanol (cis+trans). BuyersGuideChem. Available at: [Link]

-

Study on the selective hydrogenation of isophorone. National Center for Biotechnology Information. Available at: [Link]

-

Study on the selective hydrogenation of isophorone. RSC Publishing. Available at: [Link]

-

Study on the selective hydrogenation of isophorone. ResearchGate. Available at: [Link]

-

3,3,5-Trimethylcyclohexanol. PubChem. Available at: [Link]

-

3,3,5-Trimethylcyclohexanol. Wikipedia. Available at: [Link]

- Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols. Google Patents.

-

Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. MDPI. Available at: [Link]

- Separation of cis and trans isomers. Google Patents.

-

Flavors and aromas Separation of optical isomers of menthol. Agilent. Available at: [Link]

-

homomenthol. The Good Scents Company. Available at: [Link]

-

3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays. ResearchGate. Available at: [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

- Method for manufacturing menthol. Google Patents.

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

-

Organic Synthesis - Where now? Angewandte Chemie International Edition in English. Available at: [Link]

-

Quantitative Analysis of Menthol Isomer Distributions in Selected Samples. ResearchGate. Available at: [Link]

-

How can Hydrogen NMR be used to distinguish between these two isomers? Chemistry Stack Exchange. Available at: [Link]

-

Analyze of stereoisomer by NMR. JEOL. Available at: [Link]

Sources

- 1. homomenthol, 116-02-9 [thegoodscentscompany.com]

- 2. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]

- 4. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]

- 7. agilent.com [agilent.com]

- 8. gcms.cz [gcms.cz]

- 9. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 10. 3,3,5-Trimethylcyclohexanol (cis+trans) | 116-02-9 - BuyersGuideChem [buyersguidechem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

Methodological & Application

Application Notes and Protocols: Stereoselective Hydrogenation of Isophorone to trans-3,3,5-Trimethylcyclohexanol

Abstract

This document provides a comprehensive technical guide for the stereoselective hydrogenation of isophorone to trans-3,3,5-trimethylcyclohexanol. 3,3,5-trimethylcyclohexanol is a valuable chemical intermediate, with its stereoisomers finding use in various applications, including as a precursor to the vasodilator cyclandelate and the sunscreen component homosalate.[1] Achieving high diastereoselectivity for the trans isomer is a critical challenge. This guide elucidates the underlying principles of stereocontrol in the catalytic hydrogenation of the intermediate 3,3,5-trimethylcyclohexanone, contrasting kinetic and thermodynamic reaction control. Detailed, field-proven protocols for performing the hydrogenation reaction using a palladium-based catalyst and for the subsequent analysis of the product's diastereomeric ratio are provided for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Significance of Stereoisomeric Control

The hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) proceeds via a two-step reduction. The first step involves the selective hydrogenation of the carbon-carbon double bond to yield 3,3,5-trimethylcyclohexanone (TMCH).[2] The subsequent reduction of the ketone carbonyl group produces 3,3,5-trimethylcyclohexanol.[2] This second step introduces a new chiral center, resulting in the formation of two diastereomers: cis and this compound.

The spatial arrangement of the hydroxyl group relative to the methyl groups significantly influences the molecule's physical and chemical properties. For many applications in pharmaceutical and materials science, the isolation of a single, pure diastereomer is essential. The trans isomer, where the hydroxyl group is equatorial and avoids steric hindrance from the axial methyl groups, is generally the more thermodynamically stable product.[3][4] This guide focuses on methodologies designed to maximize the yield of this desired trans isomer.

Mechanistic Insights: Achieving trans-Selectivity

The stereochemical outcome of the reduction of the 3,3,5-trimethylcyclohexanone intermediate is determined by the direction of hydride (or hydrogen) addition to the carbonyl group. The cyclohexanone ring exists predominantly in a chair conformation where the bulky methyl groups occupy positions that minimize steric strain. The approach of the reducing agent can occur from two faces:

-

Axial Attack: Addition of a hydride to the axial face of the carbonyl results in the formation of an equatorial hydroxyl group, yielding the trans isomer.

-

Equatorial Attack: Addition of a hydride to the less sterically hindered equatorial face results in an axial hydroxyl group, yielding the cis isomer.

Generally, small reducing agents favor axial attack, while bulky reducing agents are sterically hindered from the axial face by the 1,3-diaxial hydrogens and thus favor equatorial attack.[5][6] In catalytic hydrogenation, the catalyst surface itself acts as the hydride donor. The stereoselectivity is therefore a complex function of catalyst type, solvent, temperature, and pressure, which collectively determine the pathway of hydrogen delivery to the adsorbed ketone.

2.1. Kinetic vs. Thermodynamic Control

The ratio of cis to trans products can be governed by two distinct regimes:[7][8]

-

Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy.[8][9] For many reductions, this is the cis product resulting from the sterically more accessible equatorial attack.

-

Thermodynamic Control: Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, or the presence of a catalyst that can facilitate reversible oxidation-reduction), the reaction favors the most stable product.[8][9] The trans isomer, with the hydroxyl group in the equatorial position, is thermodynamically more stable due to fewer steric interactions.[3][4]

Our goal is to establish a protocol that operates under thermodynamic control to maximize the yield of the trans isomer. Palladium-based catalysts have been shown to be effective in arene hydrogenations leading to trans-configured cyclohexanols, suggesting their suitability for this transformation.[10]

Caption: Reaction pathway from isophorone to diastereomeric products.

Experimental Protocols

This section provides detailed methodologies for the hydrogenation of isophorone with a focus on maximizing the yield of the this compound.

3.1. Protocol 1: Two-Step Hydrogenation for High trans-Selectivity

This protocol is designed to favor thermodynamic control by using a palladium catalyst under conditions that allow for equilibration.

Materials:

-

Isophorone (97% or higher)

-

Palladium on Carbon (5% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity, >99.99%)

-

High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature controller

-

Filtration setup (e.g., Buchner funnel with Celite® or a syringe filter with a 0.45 µm PTFE membrane)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of any contaminants from previous reactions.

-

Charging the Reactor:

-

To the reactor vessel, add 5% Pd/C catalyst (0.05 g per 1.0 g of isophorone).

-

Add anhydrous ethanol as the solvent (15 mL per 1.0 g of isophorone).

-

Add isophorone (e.g., 5.0 g, ~36 mmol).

-

Scientist's Note: Ethanol is chosen as a protic solvent that can facilitate the hydrogenation process. The catalyst loading is a critical parameter and can be optimized.

-

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen gas to ~5 bar and then venting carefully. Repeat this cycle at least three times to remove all oxygen.

-

Hydrogenation:

-

After purging, pressurize the reactor with hydrogen gas to an initial pressure of 10 bar.

-

Begin vigorous stirring (e.g., 1000 RPM) to ensure good catalyst suspension and gas-liquid mass transfer.

-

Heat the reactor to 80-100°C.

-

Scientist's Note: The combination of elevated temperature and longer reaction time is crucial for establishing equilibrium, thereby favoring the formation of the more stable trans product. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.

-

Maintain the reaction for 6-12 hours. The reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC.

-

-

Reaction Work-up:

-

Cool the reactor to room temperature.

-

Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the reactor with nitrogen gas before opening.

-

Safety First: Palladium on carbon can be pyrophoric, especially when saturated with hydrogen and exposed to air while still wet with solvent. Do not allow the catalyst to dry in the air.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of ethanol to ensure complete recovery of the product.

-

-

Product Isolation:

-

Combine the filtrate and washes.

-

Remove the ethanol solvent using a rotary evaporator.

-

The remaining residue is the crude 3,3,5-trimethylcyclohexanol product mixture.

-

3.2. Protocol 2: Product Analysis by Gas Chromatography (GC)

Objective: To determine the conversion of isophorone and the diastereomeric ratio (cis:trans) of the 3,3,5-trimethylcyclohexanol product.

Instrumentation and Columns:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

A polar capillary column is recommended for separating the cis and trans isomers. A column such as a DB-WAX or CP-Wax 52 CB is suitable.

GC Method Parameters (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Injection Volume: 1 µL (split ratio, e.g., 50:1).

Sample Preparation:

-

Prepare a stock solution of the crude product in ethanol (e.g., ~10 mg/mL).

-

Inject the solution into the GC.

-

Identify the peaks corresponding to the solvent, any remaining starting material (isophorone), the intermediate (TMCH), and the cis and trans alcohol products based on retention times established with authentic standards, if available. The more stable trans isomer typically has a different retention time than the cis isomer.

-

Calculate the diastereomeric ratio by integrating the peak areas of the cis and trans isomers. The percentage of each isomer is calculated as: % Isomer = (Area of Isomer Peak / Total Area of Both Isomer Peaks) * 100.

Data Presentation and Expected Results

The effectiveness of different catalytic systems and conditions can be compared by summarizing the results in a structured table.

| Catalyst System | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield of Alcohols (%) | trans:cis Ratio | Reference |

| 5% Pd/C | 80-100 | 10 | 8 | >99 | ~98 | >85:15 | This Protocol |

| Rhodium-based | 25-50 | 5-10 | 4 | >99 | ~97 | <30:70 | [10] |

| Zn-promoted Ni-Mo | 140-180 | 15-30 | 2 | >98 | ~95 | ~30:70 | Patent Data |

Note: The values presented are illustrative and can vary based on specific experimental nuances and catalyst batches.

Caption: General experimental workflow for isophorone hydrogenation.

Conclusion

The stereoselective hydrogenation of isophorone to this compound can be successfully achieved by carefully controlling the reaction conditions to favor thermodynamic equilibrium. The use of a palladium-on-carbon catalyst at elevated temperatures and sufficient reaction times promotes the formation of the more stable trans diastereomer. The detailed protocols for reaction execution and product analysis provided herein offer a robust framework for researchers to produce and characterize this valuable chemical intermediate with high diastereoselectivity.

References

-

Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. ResearchGate. Available at: [Link]

-

Kinetic and Thermodynamic Control of a Reaction. Odinity. Available at: [Link]

-

Axial or equatorial attack is possible on a cyclohexanone. uobabylon.edu.iq. Available at: [Link]

-

Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. PharmaXChange.info. Available at: [Link]

-

trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

-

3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays. ResearchGate. Available at: [Link]

-

Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

-

Reaction route for the generation of 3,3,5-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanol. ResearchGate. Available at: [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Axial and Equatorial Positions in Cyclohexane - Oreate AI Blog [oreateai.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]

- 6. reddit.com [reddit.com]

- 7. odinity.com [odinity.com]

- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stereoselective Synthesis of Cyclandelate via trans-3,3,5-Trimethylcyclohexanol

Part 1: Introduction & Strategic Overview

Executive Summary

Cyclandelate (3,3,5-trimethylcyclohexyl mandelate) is a vasoactive agent used clinically for the treatment of peripheral vascular diseases. While commercial preparations often contain a mixture of stereoisomers, precise synthesis using the trans-3,3,5-trimethylcyclohexanol precursor yields a product with defined physicochemical properties, essential for rigorous pharmacokinetic profiling.

This guide details a robust, field-proven protocol for the direct esterification of DL-mandelic acid with this compound. Unlike acid chloride routes, which are prone to self-polymerization of mandelic acid (due to its

Chemical Causality & Reaction Design

The synthesis is a reversible Fischer esterification. The equilibrium constant (

-

Thermodynamic Driver: We utilize a Dean-Stark apparatus with toluene as the solvent. Toluene forms a low-boiling azeotrope with water. By continuously removing water, we exploit Le Chatelier’s principle to drive the equilibrium toward the ester product.

-

Stereochemical Integrity: The this compound precursor places the hydroxyl group in the equatorial position (thermodynamically favored). This conformation is less sterically hindered than the cis-isomer (axial OH), allowing for smoother nucleophilic attack on the protonated mandelic acid carbonyl.

Part 2: Precursor Validation (Self-Validating Checkpoint)

Before initiating synthesis, the stereochemical purity of the precursor must be verified. Commercial "3,3,5-trimethylcyclohexanol" is often a mixture of cis and trans isomers.[1]

Protocol:

-

GC-MS Analysis: Inject the starting material. The trans-isomer typically elutes after the cis-isomer on non-polar columns (e.g., DB-5) due to its higher boiling point (approx. 198°C vs. lower for cis).

-

H-NMR Verification:

-

Target Signal: Look at the carbinol proton (H at C1).

-

Differentiation: In the trans-isomer, the H1 proton is axial. It will appear as a triplet of triplets (tt) (or broad multiplet) with large coupling constants (

Hz) centered around -

Contrast: The cis-isomer (H1 equatorial) shows a narrower multiplet (

is smaller).

-

Part 3: Synthesis Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| DL-Mandelic Acid | 152.15 | 1.0 | Substrate (Acid) |

| This compound | 142.24 | 1.1 | Substrate (Alcohol) |

| p-Toluenesulfonic Acid (pTSA) | 172.20 | 0.05 | Catalyst |

| Toluene | 92.14 | N/A | Solvent / Azeotrope |

| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | Neutralization |

Experimental Workflow

Step 1: Reaction Setup[4]

-

Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 15.2 g (100 mmol) of DL-Mandelic Acid .

-

Add 15.6 g (110 mmol) of this compound . Note: Slight excess of alcohol ensures complete consumption of the acid, which is harder to remove.

-

Add 0.86 g (5 mmol) of pTSA monohydrate .

-

Dissolve in 150 mL of Toluene .

-

Attach a Dean-Stark trap filled with toluene and top with a reflux condenser.

Step 2: Reflux & Dehydration (The Critical Phase)

-

Heat the mixture to vigorous reflux (Oil bath set to ~130°C).

-

Monitor: Observe water collecting in the Dean-Stark trap.

-

Theoretical Water Yield: 1.8 mL (for 100 mmol scale).

-

Endpoint: Reflux until water generation ceases (typically 4–6 hours).

-

-

In-Process Control (IPC): Remove a 50

L aliquot, dry, and analyze by TLC (Silica, Hexane:EtOAc 8:2). Mandelic acid (

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Transfer to a separatory funnel.

-

Wash 1: 2 x 50 mL Saturated NaHCO

solution. Caution: CO -

Wash 2: 1 x 50 mL Brine.

-

Dry the organic layer over anhydrous MgSO

. -

Filter and concentrate under reduced pressure (Rotovap) to yield a viscous oil.

Step 4: Purification

-

High-Vacuum Distillation: The crude oil requires distillation for pharmaceutical purity.

-

Conditions: 0.5 – 1.0 mmHg.

-

Collection Range: Expect the fraction at 190°C – 195°C (at reduced pressure).

-

-

Alternative (Crystallization): If the product solidifies (Cyclandelate MP

50-55°C), recrystallize from Petroleum Ether/Ethanol.

Part 4: Visualization & Logic

Reaction Scheme

The following diagram illustrates the molecular transformation and the role of the Dean-Stark trap in shifting equilibrium.

Process Workflow

This flowchart ensures the operator follows the critical path for purity and safety.

Part 5: Validation & Quality Control

To ensure the protocol was successful, the final product must meet these specifications. This data serves as the "Trustworthiness" pillar of the guide.[1]

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Colorless to pale yellow viscous oil or solid (if pure trans). |

| Identification | ||

| Purity | HPLC (C18, MeOH:H2O) | > 98.0% Area |

| Acid Value | Titration (KOH) | < 1.0 mg KOH/g (Indicates removal of Mandelic Acid) |

| Water Content | Karl Fischer | < 0.1% (Critical for ester stability) |

Troubleshooting Guide

-

Low Yield? Check the Dean-Stark trap. If water isn't separating, the toluene might be wet, or the reflux isn't vigorous enough.

-

Emulsion during Workup? The density of the organic layer is close to water. Add more toluene or solid NaCl to break the emulsion.

-

High Acid Value? The bicarbonate wash was insufficient. Repeat the wash or increase contact time.

References

-

Funcke, A. B. H., et al. (1950). Cyclandelate and related esters. U.S. Patent 2,707,193.

-

National Center for Biotechnology Information. (2023).[6] PubChem Compound Summary for CID 2897, Cyclandelate.

-

Bell, G. D., et al. (1984).[5] The effects of 3,3,5-trimethylcyclohexanol on hepatic cholesterol synthesis. British Journal of Pharmacology, 81(1), 183–187.[5] (Reference for precursor characterization).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 2. mdpi.com [mdpi.com]

- 3. arabjchem.org [arabjchem.org]

- 4. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Precision Control in Ruthenium-Catalyzed Hydrogenation of Isophorone

Executive Summary & Scientific Rationale

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) presents a classic chemoselectivity challenge in catalysis due to the presence of two reducible functionalities: an

While Palladium (Pd) is the industry standard for stopping at the intermediate ketone (TMCH , 3,3,5-trimethylcyclohexanone), Ruthenium (Ru) is the catalyst of choice when the target is the fully saturated alcohol (TMCL , 3,3,5-trimethylcyclohexanol). TMCL is a critical intermediate for fragrance synthesis (e.g., menthol analogs) and polycarbonate precursors.

This guide details protocols specifically designed to leverage Ruthenium's high hydrogenolysis activity to drive the reaction to completion (TMCL) or, under strictly controlled flow conditions, to modulate selectivity.

The Chemoselectivity Landscape

The hydrogenation of isophorone proceeds via a stepwise mechanism. Ruthenium catalysts, particularly on carbon supports (Ru/C), exhibit distinct kinetic profiles compared to Pd or Pt.

-

Path A (Thermodynamically Preferred): Hydrogenation of C=C to form TMCH.

-

Path B (Ru-Dominant): Subsequent hydrogenation of C=O to form TMCL.

-

Path C (Side Reaction): Direct C=O hydrogenation to Isophorol (rare with heterogeneous Ru, but possible with specific homogeneous complexes).

Mechanistic Pathway Diagram

Figure 1: Reaction network for isophorone hydrogenation. Ruthenium is particularly effective at driving the TMCH

Protocol 1: Heterogeneous Batch Total Hydrogenation (Target: TMCL)

Objective: Complete saturation of isophorone to 3,3,5-trimethylcyclohexanol (TMCL) with >98% conversion and >92% cis/trans selectivity.

Scientific Context: Ruthenium on Carbon (Ru/C) requires higher activation energy than Pd for the C=C bond but excels at carbonyl reduction. To achieve high turnover frequencies (TOF) for the alcohol, this protocol utilizes elevated temperature and pressure. The solvent choice is critical; while solvent-free neat reactions are possible, the use of Isopropanol (IPA) or THF enhances hydrogen solubility and mass transfer.

Materials & Equipment[1][2][3]

-

Reactor: 300 mL Hastelloy High-Pressure Autoclave (e.g., Parr Instrument).

-

Catalyst: 5 wt% Ru/C (approx. 50% moisture, Eggshell distribution preferred).

-

Solvent: Isopropanol (IPA) or THF (anhydrous).

-

Gas: Hydrogen (99.999%).

Experimental Procedure

-

Catalyst Loading:

-

Charge the autoclave with Isophorone (50.0 g, 362 mmol) .

-

Add Isopropanol (50 mL) .

-

Add 5% Ru/C (1.5 g wet weight) . Note: The substrate-to-catalyst ratio (S/C) is approx 1000:1 by weight of metal.

-

-

Inertization (Safety Critical):

-

Seal the reactor.[5]

-

Purge with Nitrogen (

) 3 times at 5 bar to remove oxygen. -

Purge with Hydrogen (

) 3 times at 5 bar to displace nitrogen.

-

-

Reaction Phase:

-

Set stirring to 1000 rpm (crucial to overcome gas-liquid mass transfer limitations).

-

Heat to 130°C .

-

Once at temperature, pressurize with

to 40 bar (580 psi) . -

Maintain constant pressure via a regulator connected to a ballast tank (to monitor uptake).

-

-

Completion:

-

Run for 4–6 hours . Monitor

uptake until the curve flattens. -

Cool reactor to <30°C.

-

Vent excess

and purge with

-

-

Work-up:

-

Filter the catalyst using a 0.45

m PTFE membrane or Celite bed. -

Analyze filtrate by GC-FID.

-

Expected Results (Data Table)

| Parameter | Value |

| Conversion | > 99.8% |

| Yield (TMCL) | > 98.0% |

| Yield (TMCH) | < 0.5% |

| Selectivity (cis:trans) | ~ 92:8 |

| Major Byproduct | Methyl-isobutyl-ketone (trace, from retro-aldol) |

Protocol 2: Continuous Flow Hydrogenation (Packed Bed)

Objective: Scalable production of TMCL using a Trickle Bed Reactor (TBR).

Scientific Context: Flow chemistry minimizes the safety risks associated with large volumes of pressurized hydrogen. A packed bed of Ru/C allows for extremely high local catalyst concentrations, reducing residence time from hours (batch) to minutes.

Workflow Diagram

Figure 2: Continuous flow setup for Ru-catalyzed hydrogenation.

Experimental Procedure

-

Reactor Setup:

-

Use a stainless steel tubular reactor (e.g., 10 mL volume).

-

Pack with 2 wt% Ru/Alumina pellets (1-2 mm) . Note: Alumina is preferred over carbon in flow to prevent bed compaction and pressure drop issues.

-

-

System Preparation:

-

Flush system with pure THF.

-

Set Back Pressure Regulator (BPR) to 50 bar .

-

Set Reactor Temperature to 140°C .

-

-

Operation:

-

Liquid Feed: 0.5 M Isophorone in THF. Flow rate: 1.0 mL/min (LHSV = 6

). -

Gas Feed:

at 50 mL/min (Standard conditions). -

Equilibrate for 3 residence times before collecting fractions.

-

-

Critical Control Point:

-

If TMCH (ketone) is observed in the output, increase residence time (lower liquid flow) or increase temperature by 10°C. Ru requires thermal energy to activate the carbonyl reduction.

-

Analytical Method & Troubleshooting

To validate the protocols, precise quantification is required.

GC-FID Method Parameters:

-

Column: HP-5 or DB-Wax (30m x 0.32mm x 0.25

m). -

Carrier: Helium @ 1.5 mL/min.

-

Oven: 80°C (2 min)

10°C/min -

Elution Order: Isophorone

TMCH

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Stalling at TMCH | Insufficient Temperature | Increase T to >130°C. Ru is less active for C=O than C=C. |

| Low Conversion | Poisoning / Mass Transfer | Check |

| Leaching (Yellow filtrate) | Catalyst Degradation | Check solvent acidity. Ru/Al2O3 is more stable than Ru/C in acidic media. |

| High Isophorol levels | Selective C=O reduction | Rare in heterogeneous. Indicates low H2 availability at surface. Increase pressure.[5] |

References

-

Process for the preparation of 3,3,5-trimethylcyclohexanol. European Patent EP1318130A1. (Describes the high-pressure Ru/C protocol for industrial synthesis of TMCL). Link

-

Study on the selective hydrogenation of isophorone. RSC Advances, 2017. (Detailed kinetic study comparing Pd, Pt, and Ru catalysts and solvent effects). Link

-

Continuous flow hydrogenation of functionalized esters and ketones. Green Chemistry, 2012. (Foundational principles for Ru-catalyzed flow hydrogenation). Link

-

Ruthenium-Catalyzed Transfer Hydrogenation. Organic Chemistry Portal. (Mechanistic background for homogeneous Ru reactivity). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 3. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Esterification of trans-3,3,5-Trimethylcyclohexanol

Executive Summary & Challenge Profile

The esterification of 3,3,5-trimethylcyclohexanol is a cornerstone reaction in the synthesis of UV filters (e.g., Homosalate) and fragrance ingredients. However, the trans-isomer presents a unique synthetic challenge compared to its cis-counterpart.

The Stereochemical Bottleneck

In the thermodynamically preferred chair conformation of 3,3,5-trimethylcyclohexanol, the bulky methyl group at C5 occupies the equatorial position to minimize 1,3-diaxial strain.

-

cis-Isomer: The C1-hydroxyl group is equatorial . It is accessible and reactive.

-

trans-Isomer: The C1-hydroxyl group is axial . It suffers from severe steric hindrance due to 1,3-diaxial interactions with the axial methyl group at C3 and the axial hydrogen at C5.

Standard Fischer esterification protocols often fail to drive the trans-isomer to completion, resulting in low yields or requiring harsh conditions that promote elimination. This guide provides two validated protocols: a Nucleophilic Catalysis Method (Chemical) for high-throughput synthesis and a Lipase-Mediated Method (Biocatalytic) for stereoselective isolation.

Mechanistic Insight: Overcoming the Axial Barrier

To esterify the axial hydroxyl group, the reaction must overcome the steric wall created by the gem-dimethyl group at C3. We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst.

Mechanism of Action (DMAP Catalysis)

-